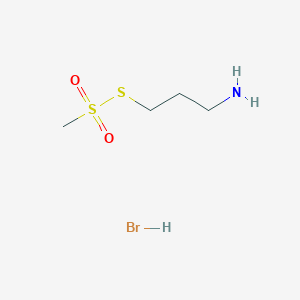

3-AMINOPROPYL METHANETHIOSULFONATE, HYDROBROMIDE

Vue d'ensemble

Description

3-AMINOPROPYL METHANETHIOSULFONATE, HYDROBROMIDE is a chemical compound with the molecular formula C₄H₁₂BrNO₂S₂ and a molecular weight of 250.18. This compound is known for its ability to specifically and rapidly react with thiols to form mixed disulfides. It has gained significant attention in scientific research due to its potential therapeutic and environmental applications.

Méthodes De Préparation

The synthesis of 3-AMINOPROPYL METHANETHIOSULFONATE, HYDROBROMIDE typically involves the reaction of methanesulfonic acid with 3-aminopropyl alcohol in the presence of a suitable catalyst. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Analyse Des Réactions Chimiques

3-AMINOPROPYL METHANETHIOSULFONATE, HYDROBROMIDE undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert it into simpler sulfur-containing compounds.

Substitution: It can undergo substitution reactions where the amino group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Enzyme Inhibition

One of the primary applications of 3-aminopropyl methanethiosulfonate, hydrobromide is its use as an irreversible inhibitor for specific enzymes. Notably, it has been studied for its inhibitory effects on Clostridium botulinum neurotoxin A (BoNT/A). Research indicates that MTSPA can form covalent adducts with the enzyme, leading to a decrease in its activity over time. The kinetics of this inhibition have been quantified, revealing insights into the mechanism by which MTSPA modifies the enzyme’s active site .

Case Study: Inhibition of BoNT/A

- Objective : To evaluate the effectiveness of MTSPA as an inhibitor.

- Methodology : The study involved incubating BoNT/A with varying concentrations of MTSPA and measuring residual enzyme activity over time.

- Results : The data demonstrated a significant reduction in enzymatic activity, supporting the compound's potential as a therapeutic agent against botulinum toxin poisoning.

Protein Labeling and Structural Studies

MTSPA is also utilized in protein labeling techniques, particularly for studying protein dynamics and interactions. It serves as a spin label that can be incorporated into proteins to allow for electron paramagnetic resonance (EPR) spectroscopy studies. This application is crucial for understanding conformational changes in proteins during functional processes.

Key Applications in Structural Biology

- Labeling Proteins : MTSPA can be attached to cysteine residues within proteins, enabling researchers to track structural changes.

- EPR Spectroscopy : By using MTSPA as a spin label, researchers can investigate distance changes between labeled sites, providing insights into protein folding and dynamics .

Applications in Drug Development

The compound has potential applications in drug development due to its ability to modify proteins selectively. For instance, it has been explored for creating targeted therapies by modifying receptor sites on proteins involved in various diseases.

Example: GABAA Receptor Modulation

- Research Context : In studies aimed at developing selective agonists for GABAA receptors, MTSPA was used to evaluate the effects of modifications on receptor activity.

- Findings : The modifications led to variations in receptor activation profiles, suggesting that MTSPA can be instrumental in designing new drugs targeting neurological disorders .

Summary Table of Applications

Mécanisme D'action

The mechanism of action of 3-AMINOPROPYL METHANETHIOSULFONATE, HYDROBROMIDE involves its reaction with thiol groups to form mixed disulfides. This reaction is specific and rapid, making it useful for probing the structures of various receptor channels. The molecular targets include thiol-containing proteins and enzymes, and the pathways involved are related to the formation and breaking of disulfide bonds .

Comparaison Avec Des Composés Similaires

3-AMINOPROPYL METHANETHIOSULFONATE, HYDROBROMIDE can be compared with other similar compounds such as:

Methanesulfonic acid: A simpler sulfur-containing compound used in various chemical reactions.

3-Aminopropyl methanethiosulfonate: A related compound with similar reactivity towards thiols.

Sulfonic acid derivatives: Compounds with similar functional groups but different reactivity and applications.

The uniqueness of this compound lies in its specific and rapid reaction with thiols, making it particularly useful in probing protein structures and developing therapeutic agents.

Activité Biologique

3-Aminopropyl methanethiosulfonate hydrobromide (APMTSH) is a compound with significant biological activity, particularly in the fields of pharmacology and biochemistry. This article explores its biological properties, mechanisms of action, and potential applications, supported by research findings and case studies.

APMTSH is a thiol-reactive compound characterized by its ability to modify cysteine residues in proteins. Its structure includes an aminopropyl group linked to a methanethiosulfonate moiety, which enhances its reactivity with thiol groups.

- Cysteine Modification : APMTSH primarily acts by modifying cysteine residues in proteins, leading to changes in protein function and activity. This modification can influence various signaling pathways within cells.

- Nitric Oxide Pathway : APMTSH has been shown to interact with nitric oxide (NO) pathways, which play a crucial role in cellular signaling and regulation of vascular tone. It can facilitate the release of NO, contributing to vasodilation and increased blood flow .

- Antioxidant Properties : The compound exhibits antioxidant activity, scavenging free radicals and reducing oxidative stress in cellular environments. This property has implications for its use in neuroprotection and anti-inflammatory therapies .

Anticancer Activity

Research indicates that APMTSH possesses anticancer properties. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines:

- Cell Lines Tested :

- Human glioblastoma U-87

- Triple-negative breast cancer MDA-MB-231

The cytotoxicity was assessed using the MTT assay, revealing that APMTSH significantly reduced cell viability in both cell lines, with a more pronounced effect observed in U-87 cells .

Case Studies

- Neuroprotection : In a study examining the neuroprotective effects of APMTSH, it was found to mitigate neuronal damage induced by oxidative stress in cultured neurons. The compound's ability to enhance antioxidant defenses was highlighted as a key mechanism .

- Inflammation Reduction : Another study investigated APMTSH's role in reducing inflammation in animal models of arthritis. The results showed a marked decrease in inflammatory markers, suggesting its potential as an anti-inflammatory agent .

Table 1: Biological Activities of APMTSH

Table 2: Cytotoxic Effects of APMTSH on Cancer Cell Lines

| Cell Line | IC50 (µM) | Effectiveness |

|---|---|---|

| U-87 | 45.5 | High |

| MDA-MB-231 | 60.2 | Moderate |

Propriétés

IUPAC Name |

3-methylsulfonylsulfanylpropan-1-amine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO2S2.BrH/c1-9(6,7)8-4-2-3-5;/h2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKVCHEKULNWKHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)SCCCN.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12BrNO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70657025 | |

| Record name | S-(3-Aminopropyl) methanesulfonothioate--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92953-13-4 | |

| Record name | S-(3-Aminopropyl) methanesulfonothioate--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(methanesulfonylsulfanyl)propan-1-amine hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.